molecular formula C13H12N2O B3318437 Bis(6-methylpyridin-2-yl)methanone CAS No. 99765-49-8

Bis(6-methylpyridin-2-yl)methanone

Cat. No.: B3318437
CAS No.: 99765-49-8
M. Wt: 212.25 g/mol
InChI Key: HZOBODSAPPCATO-UHFFFAOYSA-N
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Description

“Bis(6-methylpyridin-2-yl)methanone” is likely a compound that contains two 6-methylpyridin-2-yl groups attached to a methanone (a type of ketone) group. Pyridine is a basic heterocyclic organic compound similar to benzene, and methanone is a simple ketone .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be characterized by the presence of two 6-methylpyridin-2-yl groups attached to a methanone group . The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the presence of the pyridine and ketone groups. Pyridines can act as bases and nucleophiles, while ketones can undergo a variety of reactions, including nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Structural Analysis

Bis(6-methylpyridin-2-yl)methanone and its derivatives have been a focus in synthesis and structural analysis. For example, a study explored the synthesis and crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, a compound formed from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. This compound was characterized using various spectroscopic methods and X-ray diffraction, revealing its molecular and crystalline structure with two intramolecular hydrogen bonds, indicating stability in its crystal structure (Percino et al., 2005).

Biological Evaluation

Another research area is the biological evaluation of these compounds. A study investigated the unexpected products formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine. The synthesized compounds were tested for antimicrobial and antioxidant activity, with some showing moderate antifungal activity. Notably, one compound exhibited significant antifungal activity, surpassing that of Nistatin, indicating potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Photophysical Properties

The photophysical properties of this compound derivatives have also been a subject of study. For instance, a study focused on thermally activated delayed fluorescent (TADF) emitters with a 3,3'-bicarbazole donor and benzophenone or triazine acceptors. These compounds showed high quantum efficiencies in blue TADF devices, indicating their potential in display technologies (Kim, Choi, & Lee, 2016).

Chemical Transformations and Synthesis

Further, the compound's derivatives are utilized in various chemical transformations and synthesis. A study detailed the synthesis of zinc complexes with multidentate nitrogen ligands using this compound derivatives. These complexes demonstrated catalytic efficiency in aldol reactions, highlighting their utility in organic synthesis (Darbre et al., 2002).

Mechanism of Action

The mechanism of action of “Bis(6-methylpyridin-2-yl)methanone” would depend on its intended use. For example, if it were used as a catalyst, its mechanism of action might involve facilitating a particular chemical reaction .

Safety and Hazards

The safety and hazards associated with “Bis(6-methylpyridin-2-yl)methanone” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “Bis(6-methylpyridin-2-yl)methanone” would likely depend on its potential applications. For example, if it were found to have useful catalytic properties, future research might focus on optimizing its synthesis and exploring its use in various chemical reactions .

Properties

IUPAC Name

bis(6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9-5-3-7-11(14-9)13(16)12-8-4-6-10(2)15-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOBODSAPPCATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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